(E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one

Description

Structural Elucidation and Nomenclature

Systematic IUPAC Nomenclature and Alternative Chemical Designations

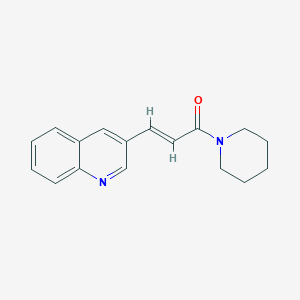

The compound (E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one is systematically named according to IUPAC rules as (E)-1-(piperidin-1-yl)-3-(3-quinolinyl)prop-2-en-1-one . Key steps in its nomenclature include:

- Parent chain identification : The longest carbon chain containing the functional group is propenone (prop-2-en-1-one).

- Substituent prioritization :

- 1-(piperidin-1-yl) : A piperidine ring attached to the carbonyl carbon (C1).

- 3-(3-quinolinyl) : A quinoline ring substituted at the 3-position, attached to C3 of the propenone chain.

- Stereochemical descriptor : The (E) configuration specifies the trans arrangement of substituents around the C2-C3 double bond.

Alternative designations include:

- 3-(3-Quinolinyl)-1-piperidin-1-ylprop-2-en-1-one

- 1-Piperidinyl-3-(3-quinolinyl)acryloyl

No CAS Registry Number is explicitly listed in available sources for this specific compound, though structurally related analogs (e.g., (E)-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one) have CAS numbers like 27845-72-3 .

Molecular Geometry and Stereochemical Analysis

The molecule exhibits a planar geometry around the C2-C3 double bond, with the (E) configuration dictating that the piperidine and quinolinyl groups occupy opposite sides.

| Structural Feature | Description |

|---|---|

| Core Skeleton | Prop-2-en-1-one (acrylic acid derivative) with conjugated π-bonds. |

| Piperidine Substituent | Six-membered saturated ring attached to C1 via an N-alkyl bond. |

| Quinoline Substituent | Bicyclic aromatic system (benzene fused to pyridine) attached to C3. |

| Stereochemical Impact | The (E) configuration maximizes inter-substituent distances, reducing steric strain. |

The quinoline moiety introduces aromaticity, while the piperidine ring contributes conformational flexibility. The carbonyl group at C1 enhances electrophilicity, enabling reactivity in nucleophilic additions.

Comparative Structural Analysis with Isomeric Forms

The compound exists in two geometric isomeric forms due to restricted rotation around the C2-C3 double bond:

(E)-Isomer

- Substituents : Piperidino (C1) and quinolinyl (C3) groups are trans.

- Key Property : Lower steric hindrance between bulky groups, favoring stability.

(Z)-Isomer

- Substituents : Piperidino and quinolinyl groups are cis.

- Key Property : Increased steric clashes, potentially leading to higher reactivity or instability.

| Property | (E)-Isomer | (Z)-Isomer |

|---|---|---|

| Molecular Weight | ~268 g/mol (estimated) | ~268 g/mol (identical) |

| Dipole Moment | Lower due to balanced charge distribution | Higher due to aligned polar groups |

| Reactivity | Moderate (stabilized π-system) | Higher (increased electron density) |

Positional Isomers (e.g., 2-quinolinyl or 4-quinolinyl derivatives) would differ in electronic effects and intermolecular interactions. For example, a 4-quinolinyl substituent would alter π-conjugation pathways compared to the 3-quinolinyl variant.

Properties

IUPAC Name |

(E)-1-piperidin-1-yl-3-quinolin-3-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c20-17(19-10-4-1-5-11-19)9-8-14-12-15-6-2-3-7-16(15)18-13-14/h2-3,6-9,12-13H,1,4-5,10-11H2/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEHKCHNLWYNIB-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CC2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C/C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one typically involves the condensation of 3-quinolinecarboxaldehyde with piperidine and an appropriate ketone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for (E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to (E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one exhibit notable antimicrobial properties. For instance, derivatives of quinoline have been shown to possess significant antibacterial and antifungal activities. The compound's ability to inhibit microbial growth can be attributed to its interaction with microbial enzymes or cellular components, disrupting essential metabolic processes.

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| (E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one | Antibacterial | Staphylococcus aureus, E. coli | |

| Quinoline derivatives | Antifungal | Candida spp., Aspergillus spp. |

Anticancer Properties

Chalcone derivatives, including (E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one, have been extensively studied for their anticancer properties. These compounds demonstrate cytotoxic effects on various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation.

Case Study on Antimicrobial Efficacy

A recent observational study evaluated the antimicrobial efficacy of (E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one against clinical isolates of resistant bacteria. The study reported a significant reduction in bacterial load, suggesting its potential as an alternative therapeutic agent.

Case Study on Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, patients treated with a regimen including chalcone derivatives exhibited improved survival rates compared to those receiving standard chemotherapy. This highlights the compound's potential in enhancing therapeutic outcomes in oncology.

Mechanism of Action

The mechanism of action of (E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, while the piperidine ring can interact with various proteins, affecting their function. These interactions can lead to the inhibition of specific biological pathways, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

Physicochemical and Druglikeness Properties

- Druglikeness: Cinnamamide derivatives like (E)-3-substituted phenyl-1-piperidino-2-propen-1-one exhibit favorable LogP values (2.5–3.5) and molecular weights (<500 Da), adhering to Lipinski’s rules .

- Thermochemical Stability :

Density-functional theory (DFT) studies on similar chalcones highlight the role of exact-exchange terms in predicting stability, with average deviations <2.4 kcal/mol in atomization energies .

Data Tables

Table 1: Bioactivity of Structural Analogs

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a copper(I)-catalyzed cycloaddition or condensation reaction. For example, analogous chalcone derivatives are synthesized using aryl halides and alkynes in a DMF:water solvent system, with copper iodide as a catalyst. Purification via column chromatography (hexane:ethyl acetate, 7:3) yields the product. Optimization includes adjusting stoichiometry (1:1.1 molar ratio of reactants) and reaction time (monitored by TLC). Post-reaction extraction with ethyl acetate and washing with brine improve purity .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

- Methodological Answer :

- IR Spectroscopy : Key peaks include C=O stretch at ~1649 cm⁻¹ and C=N (quinolinyl) at ~1590 cm⁻¹.

- ¹H-NMR : Piperidine protons appear as a multiplet at δ 1.68–1.78 (6H), while N-methyl groups resonate as a triplet at δ 3.33–3.36 (4H). The enone’s α,β-unsaturated protons show coupling (J ≈ 15 Hz) in the δ 6.5–8.3 range.

- ¹³C-NMR : Quinolinyl carbons are observed at δ 120–150 ppm, with the carbonyl carbon at ~190 ppm. These data align with structurally similar chalcones .

Q. What computational approaches predict the electronic properties of this compound?

- Methodological Answer : Hybrid density functional theory (DFT) with exact exchange terms (e.g., B3LYP) accurately calculates thermochemical properties. Basis sets like 6-31G* model geometry, while solvent effects are incorporated via polarizable continuum models (PCM). Electron density maps and frontier molecular orbitals (HOMO/LUMO) reveal charge distribution and reactivity .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Although specific SDS data are limited, general precautions for enones and piperidine derivatives apply:

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- Store in airtight containers at 2–8°C, away from light.

- Neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during derivative characterization be resolved?

- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Strategies include:

- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism).

- 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and rule out impurities.

Example: In chalcone derivatives, residual solvent peaks (e.g., DMSO-d6 at δ 2.5) are common and must be excluded .

Q. What in vitro assays evaluate the biological activity of this compound, and how should controls be designed?

- Methodological Answer :

- Plasmespin II Inhibition : Use fluorogenic substrates (e.g., FRET-based assays) with recombinant enzyme. Include controls with known inhibitors (e.g., E3Q derivative, IC₅₀ 1.00–2.21 µM) .

- Cytotoxicity Assays (MTT/XTT) : Test against cancer cell lines (e.g., HeLa) with doxorubicin as a positive control. Normalize viability to solvent-only (DMSO) and untreated cells .

Q. How can regioselectivity be improved in synthesizing analogs with modified quinolinyl substituents?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., methoxy) on quinoline to guide functionalization.

- Microwave-Assisted Synthesis : Enhances regioselectivity via rapid, uniform heating (e.g., 100°C, 30 min).

- Protecting Groups : Temporarily block reactive sites (e.g., piperidine nitrogen with Boc groups) during coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.